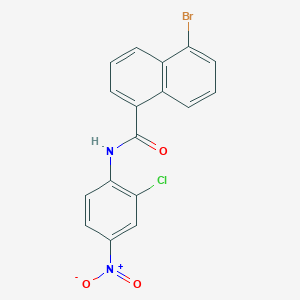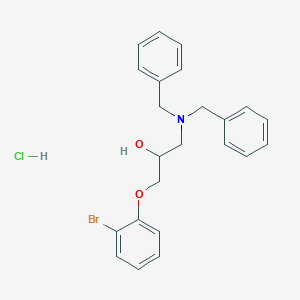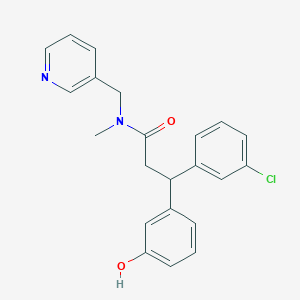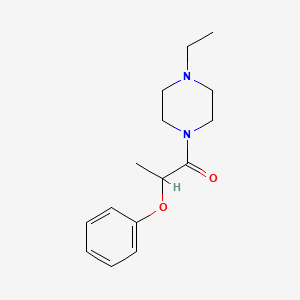
5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide
説明
5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide, also known as BPN, is a chemical compound that has been widely used in scientific research due to its unique properties. BPN is a synthetic compound that belongs to the family of naphthamides, which are known for their diverse biological activities.
科学的研究の応用
5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has been utilized in various scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and drug discovery. 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide is commonly used as a fluorescent probe to monitor protein-protein interactions due to its ability to bind to proteins with high affinity. 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has also been used to study the kinetics of enzymes, such as proteases, by monitoring changes in fluorescence intensity. Furthermore, 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has been used in drug discovery as a lead compound to develop novel inhibitors for various enzymes and proteins.
作用機序
5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide binds to proteins with high affinity, specifically to the hydrophobic pockets of proteins. This binding induces a conformational change in the protein, resulting in a change in fluorescence intensity. The binding of 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide to proteins can be used to monitor protein-protein interactions and enzyme kinetics. Additionally, 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has been shown to inhibit the activity of certain enzymes, such as proteases, by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has been shown to have minimal biochemical and physiological effects on cells and tissues. 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has been found to be non-toxic to cells and does not affect cell viability or proliferation. Additionally, 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide does not have any significant effects on the structure or function of proteins. However, 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has been shown to inhibit the activity of certain enzymes, which may have downstream effects on cellular processes.
実験室実験の利点と制限
5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has several advantages for lab experiments, including its high affinity for proteins, specificity for hydrophobic pockets, and ease of use as a fluorescent probe. 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide is also readily available and cost-effective. However, 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has some limitations, including its inability to bind to all proteins and its potential to interfere with cellular processes by inhibiting enzyme activity.
将来の方向性
There are several future directions for the use of 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide in scientific research. One potential direction is the development of 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide-based inhibitors for specific enzymes and proteins. Additionally, 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide could be used in the development of new assays for protein-protein interactions and enzyme kinetics. Furthermore, 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide could be used in the study of protein folding and misfolding, as well as in the development of therapeutics for protein misfolding diseases. Overall, 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has great potential for use in a wide range of scientific research applications.
特性
IUPAC Name |
5-bromo-N-(2-chloro-4-nitrophenyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O3/c18-14-6-2-3-11-12(14)4-1-5-13(11)17(22)20-16-8-7-10(21(23)24)9-15(16)19/h1-9H,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCXAYBHLCDRTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[bis(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenyl-2-butyn-1-ol hydrochloride](/img/structure/B3977670.png)
![methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate](/img/structure/B3977676.png)
![2,3,3-trichloro-2-propen-1-yl 6-[(cyclohexylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B3977681.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2,2-diphenylacetamide](/img/structure/B3977689.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3977698.png)
![methyl N-[ethoxy(oxo)acetyl]leucinate](/img/structure/B3977700.png)

![6-{[1-(4-fluorophenyl)ethyl]amino}-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B3977730.png)

![1-(2-fluorobenzyl)-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3977747.png)
![N-benzyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3977760.png)
![N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B3977764.png)
![3-[(benzylsulfonyl)amino]-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B3977767.png)